molecular formula AsH3O2 B1238197 Arsinic acid

Arsinic acid

Cat. No.: B1238197
M. Wt: 109.944 g/mol
InChI Key: VJWWIRSVNSXUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsinic acid, systematically named dihydridohydroxidooxidoarsenic (HAsO₂), is an inorganic arsenic compound with trivalent arsenic (As³⁺) at its core. Its molecular formula is HAsO₂, with an average molecular mass of 107.928 g/mol and a monoisotopic mass of 107.919251 g/mol . It is synonymous with arsenious acid, arsenic dioxide, and arsenous acid, and is recognized under IUPAC nomenclature as this compound. The compound is characterized by a linear structure with arsenic bonded to two hydroxyl groups and one oxygen atom ([AsH₂O(OH)]) . This compound is a precursor to arsenite ions (AsO₂⁻), which are known for their toxicity and environmental persistence. Its ChemSpider ID is 22981, and it is registered under CAS numbers 13464-58-9 and 13768-07-5 .

Properties

Molecular Formula

AsH3O2

Molecular Weight

109.944 g/mol

IUPAC Name

arsinic acid

InChI

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)

InChI Key

VJWWIRSVNSXUAC-UHFFFAOYSA-N

SMILES

O[AsH2]=O

Canonical SMILES

O[AsH2]=O

Origin of Product

United States

Comparison with Similar Compounds

Arsenic Acid (H₃AsO₄)

  • Molecular Formula : H₃AsO₄ (pentavalent As⁵⁺).
  • Inorganic arsenates (As⁵⁺) are classified as Group 1 carcinogens by the IARC .
  • Applications : Used in wood preservatives and herbicides.
  • Key Difference : Oxidation state (As⁵⁺ vs. As³⁺ in this compound) significantly impacts reactivity and toxicity .

Arsenous Acid (H₃AsO₃)

  • Molecular Formula : H₃AsO₃ (trivalent As³⁺).
  • Toxicity : Similar to this compound but more prevalent in environmental systems. Both compounds share the As³⁺ oxidation state, contributing to their high toxicity .
  • Structural Difference : Contains three hydroxyl groups compared to this compound’s two hydroxyls and one oxygen .

Organic Arsenic Compounds

Dimethyl this compound (DMA, C₂H₇AsO₂)

  • Molecular Formula : (CH₃)₂AsO₂H.
  • Toxicity: Less toxic than inorganic arsenic. DMA is a common metabolite of inorganic arsenic in humans, with an EC₅₀ value >1,170 μg/L in Microtox™ assays .
  • Applications : Found in rice and seafood; used in biochemical studies to model arsenic metabolism .
  • Regulatory Status : Listed under China’s restricted toxic chemicals (CAS 75-60-5) .

Monomethyl Arsonic Acid (MMA, CH₃AsO₃H₂)

  • Molecular Formula : CH₃AsO₃H₂.
  • Toxicity: Intermediate toxicity between inorganic arsenic and DMA. MMA is associated with genotoxic effects in epidemiological studies .
  • Environmental Presence : Detected in urine as a biomarker of arsenic exposure .

Phenylarsonic Acid (C₆H₅AsO₃H₂)

  • Molecular Formula : C₆H₅AsO₃H₂.
  • Toxicity : Lower acute toxicity (EC₅₀ >100 μg/L) compared to chlorinated derivatives like 2-chlorovinylarsonic acid (EC₅₀ = 31.20 μg/L) .
  • Synthesis : Often synthesized for chemical weapon degradation studies .

Arsanilic Acid (C₆H₈AsNO₃)

  • Molecular Formula: C₆H₈AsNO₃.
  • Applications: Historically used as a feed additive for livestock; now restricted due to residual arsenic contamination .

Structural and Toxicological Comparison

Compound Oxidation State Molecular Formula EC₅₀ (μg/L) Key Applications/Findings
This compound As³⁺ HAsO₂ N/A Precursor to arsenite ions
Arsenic Acid As⁵⁺ H₃AsO₄ N/A Wood preservatives
DMA As⁵⁺ (CH₃)₂AsO₂H >1,170 Dominant in U.S. rice
2-Chlorovinylarsonic Acid As⁵⁺ ClC₂H₃AsO₃H 31.20 Lewisite degradation product
MMA As⁵⁺ CH₃AsO₃H₂ N/A Biomarker in urine

Key Observations :

  • Toxicity Hierarchy: Inorganic As³⁺ > Inorganic As⁵⁺ > Organic As⁵⁺ (e.g., DMA, MMA) .
  • Structural Influence: Chlorinated organic derivatives (e.g., 2-chlorovinylarsonic acid) exhibit higher acute toxicity than non-halogenated analogs .
  • Regulatory Trends : Organic arsenic compounds like DMA are increasingly regulated due to bioaccumulation risks .

Q & A

Basic: What are the key physicochemical properties of arsinic acid, and how are they determined experimentally?

Answer:
this compound (HAsO₂) is a weak inorganic acid with a molecular mass of 107.928 g/mol (monoisotopic mass: 107.919251 g/mol). Key properties include:

  • Acidity : pKa₁ ≈ 9.2, determined via potentiometric titration with standardized NaOH under inert atmospheres to avoid oxidation .
  • Solubility : Highly soluble in water (up to 1.2 M at 25°C), measured gravimetrically after saturation and filtration .
  • Stability : Prone to oxidation in air, requiring storage in nitrogen-purged containers. Stability is assessed using cyclic voltammetry to track redox shifts .

Table 1 : Physicochemical Data for HAsO₂

PropertyValueMethod
Molecular formulaHAsO₂X-ray diffraction
pKa₁9.2 ± 0.1Potentiometric titration
Solubility (H₂O)1.2 MGravimetric analysis

Basic: How is this compound synthesized in a laboratory setting?

Answer:
A common synthesis route involves reacting arsenic trioxide (As₂O₃) with dilute nitric acid (HNO₃):

Reaction : As₂O₃ + 2HNO₃ → 2HAsO₂ + 2NO₂↑ + H₂O.

Purification : Crystallization under vacuum to isolate HAsO₂, confirmed via FTIR (As-O stretch at 780 cm⁻¹) .

Safety : Conduct in fume hoods due to NO₂ emissions; residual As quantified via ICP-MS (<1 ppm threshold) .

Advanced: How can speciation analysis distinguish this compound from methylated derivatives (e.g., dimethyl this compound) in environmental samples?

Answer:
Method : Solid-phase extraction (SPE) coupled with femtosecond laser ablation ICP-MS (fs-LA-ICP-MS):

Separation : Use anion-exchange SPE cartridges to isolate HAsO₂ (retention time: 4.2 min) from dimethyl this compound (DMA, 6.8 min) .

Quantification : fs-LA-ICP-MS achieves LODs of 0.05 µg/L for HAsO₂ and 0.02 µg/L for DMA in groundwater .

Validation : Spike recovery tests (95–102%) and cross-validation with IC-ICP-MS to resolve matrix interference .

Table 2 : Speciation Parameters for Arsenic Compounds

CompoundRetention Time (min)LOD (µg/L)
HAsO₂4.20.05
DMA6.80.02
MMA5.50.03

Advanced: How do regulatory frameworks impact the handling of this compound in research laboratories?

Answer:

  • China’s Restrictions : Dimethyl this compound (75-60-5) and its sodium salt (124-65-2) are listed under "Severely Restricted Toxic Chemicals" (Circular No. 80 [2006]), requiring permits for import/export .
  • Storage : Labeled as hazardous waste (U136) in the U.S.; mandatory secondary containment and annual toxicity characteristic leaching procedure (TCLP) tests .

Advanced: What experimental strategies address contradictions in reported toxicity data for this compound derivatives?

Answer:
Discrepancies arise from:

  • Matrix Effects : Biological vs. synthetic matrices alter bioavailability. Use standardized Caenorhabditis elegans models to control lipid/protein interactions .
  • Oxidation State : HAsO₂ (As³⁺) vs. oxidized species (As⁵⁺). Employ XANES spectroscopy to verify oxidation states pre-toxicity assays .
  • Dose-Response : Meta-analysis of EC₅₀ values across studies using random-effects models to account for inter-lab variability .

Basic: What are the standard spectroscopic techniques for identifying this compound?

Answer:

  • Raman Spectroscopy : Peak at 350 cm⁻¹ (As-O symmetric stretch) .
  • NMR : ¹H NMR in D₂O shows no proton signals (dissociated H⁺), while ⁷⁵As NMR exhibits a singlet at δ 220 ppm .

Advanced: How to validate analytical methods for trace this compound in complex matrices?

Answer:
Follow ISO 17025 guidelines:

Precision : Intra-day RSD <5% via triplicate analyses .

Accuracy : Certified reference materials (NIST 1640a) with recovery 90–110% .

Robustness : Test pH (2–10), temperature (4–40°C), and salinity (0–35 ppt) effects on recovery .

Advanced: What computational models predict the environmental fate of this compound?

Answer:

  • Fugacity Modeling : Predicts partitioning into water (log Kow = -1.2) and soil (Kd = 1.5 L/kg) .
  • Kinetic Degradation : Half-life (t₁/₂) of 14 days in aerobic soils, modeled using QSAR with Hammett constants .

Basic: How is this compound quantified in aqueous solutions using titration?

Answer:
Iodometric Titration :

Oxidize HAsO₂ with I₂ in buffered medium (pH 8.5):
HAsO₂ + I₂ + 2H₂O → HAsO₄²⁻ + 2I⁻ + 4H⁺.

Back-titrate excess I₂ with Na₂S₂O₃, using starch indicator .

Calculate concentration via stoichiometry (1:1 HAsO₂:I₂) .

Advanced: What are the challenges in studying redox behavior of this compound electrochemically?

Answer:

  • Interference : Overlapping peaks with As⁵⁺ species. Use differential pulse voltammetry (DPV) with a gold microelectrode to enhance resolution .
  • Surface Adsorption : Pretreat electrodes with nitric acid to minimize As³⁺ adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.